Cas no 133762-85-3 (6-methylsulfanylpurine)

6-methylsulfanylpurine structure
6-methylsulfanylpurine structure
Product name:6-methylsulfanylpurine
CAS No:133762-85-3
MF:C6H5N4S
MW:165.1957
CID:1233493
PubChem ID:5778

6-methylsulfanylpurine Chemical and Physical Properties

Names and Identifiers

    • 6-methylsulfanylpurine
    • 6-(Methylsulfanyl)-9H-purin-9-yl
    • 9H-purin-9-yl, 6-(methylthio)-
    • LogP
    • SQ 8343
    • 50-66-8
    • 6V404DV25O
    • BIDD:GT0117
    • DTXSID50901654
    • EINECS 200-057-3
    • NSC 20105
    • HR-0385
    • 6-Methyl MP
    • AI3-26418
    • CHEBI:28279
    • DB-026410
    • 6-methyl-thiopurine
    • 7H-Purine, 6-(methylthio)-
    • 6-MMP
    • XQG
    • NCGC00081884-02
    • AKOS006221849
    • NSC-20105
    • CS-0150095
    • 133762-85-3
    • Z56759523
    • 6-Methylsulfanyl-9H-purine
    • SCHEMBL20615083
    • 6-Methylthiopurine
    • 6-(Methylthio)purine
    • 6-Methylthiopurin-9-yl
    • AB00172295-02
    • Maybridge4_001828
    • MLS000101250
    • 6-[Methylthio]purine
    • AKOS001030430
    • SDCCGMLS-0065452.P001
    • SMR000017401
    • 6-Methylmercaptopurine
    • 6-methylsulfanyl-7H-purine
    • 6-(Methylthio)-9H-purine; 6-(Methylthio)purine; NSC 20105; S-Methyl-6-mercaptopurine; SQ 8343;
    • SCHEMBL240979
    • BDBM92421
    • 6-(methylsulfanyl)-9H-purine
    • Thiopurine S-methylether
    • Q27103606
    • MFCD00005576
    • PD150800
    • HY-W097453
    • CHEMBL1178
    • Sq 8,343
    • Purine, 6-methylthio-
    • PURINE, 6-(METHYLTHIO)-
    • PU08
    • METHYLMERCAPTOPURINE, 6-
    • F0578-0178
    • NSC20105
    • HMS1526D02
    • BRD-K43675242-001-01-9
    • NS00015090
    • 1H-Purine, 6-(methylthio)-
    • a thiopurine S-methylether
    • UNII-6V404DV25O
    • 6-(Methylsulfanyl)-7H-purine
    • STK791073
    • 6-METHYLMERCAPTOPURINE [WHO-DD]
    • AB00172295-03
    • S-Methyl-6-mercaptopurine
    • 6-(Methylthio)-9H-purine
    • 6-(methylthio)-7h-purine
    • Inchi: InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
    • InChI Key: UIJIQXGRFSPYQW-UHFFFAOYSA-N
    • SMILES: CSC1=NC=NC2=C1NC=N2

Computed Properties

  • Exact Mass: 166.03131738g/mol
  • Monoisotopic Mass: 166.03131738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8Ų
  • XLogP3: 1.1

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